Alpha-Hydroxy Olopatadine is a chemical compound derived from olopatadine, a selective histamine H1 receptor antagonist primarily used in the treatment of allergic conjunctivitis. This compound exhibits similar pharmacological properties and is characterized by the presence of an additional hydroxyl group, enhancing its therapeutic profile.
Alpha-Hydroxy Olopatadine is classified as an antihistamine and belongs to the broader category of dibenzoxepines. It is synthesized from olopatadine through specific chemical reactions that modify its structure, particularly focusing on the introduction of the hydroxyl functional group.
The synthesis of alpha-hydroxy olopatadine involves several key steps:
Alpha-Hydroxy Olopatadine has a molecular formula of and a molecular weight of 353.41 g/mol. Its structural features include:
This structure indicates the presence of multiple aromatic rings and functional groups that contribute to its biological activity .
The primary chemical reactions involved in synthesizing alpha-hydroxy olopatadine include:
The stability of alpha-hydroxy olopatadine under various conditions has been studied, revealing that it remains stable during heat sterilization processes commonly used in pharmaceutical preparations .
Alpha-Hydroxy Olopatadine functions primarily as an antagonist at histamine H1 receptors. By blocking these receptors, it inhibits the physiological effects associated with histamine release, such as itching and inflammation in allergic responses. The presence of the hydroxyl group may enhance its binding affinity or alter its pharmacokinetic properties compared to standard olopatadine .
The physical properties of alpha-hydroxy olopatadine include:
Chemical properties include:
Alpha-Hydroxy Olopatadine is primarily utilized in research settings to explore its potential as an antihistaminic agent. Its applications include:
Alpha-hydroxy olopatadine (α-hydroxy olopatadine) is a chiral carboxylic acid derivative and a significant pharmacologically active metabolite of the antihistaminic drug olopatadine. The compound is systematically named as 2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid according to IUPAC nomenclature [10]. Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.41 g/mol [1] [5]. The core structure retains the dibenzoxepin acetic acid framework of olopatadine but features an additional hydroxyl group at the alpha position of the acetic acid side chain. This structural modification enhances its polarity compared to the parent drug, influencing its physicochemical behavior and biological activity profile [3].
The compound exists as a single stereoisomer due to the chiral center at the alpha-carbon of the acetic acid moiety. Its Z-configuration at the propylidene double bond is conserved from olopatadine, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations in NMR studies [3]. Key structural identifiers include:
Table 1: Fundamental Chemical Identifiers of Alpha-Hydroxy Olopatadine
Identifier | Value |
---|---|
CAS Registry Number | 1331822-32-2 |
Molecular Formula | C₂₁H₂₃NO₄ |
Molecular Weight | 353.41 g/mol |
Exact Mass | 353.1627 Da |
SMILES Notation | CN(C)CCC=C1c2ccccc2COc3ccc(cc13)C(O)C(=O)O |
InChI Key | InChI=1S/C21H23NO4/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25) |
The synthesis of α-hydroxy olopatadine employs strategic functional group transformations and protection-deprotection sequences, with three principal routes documented in the literature:
Aldehyde Route: An alternative approach starts from olopatadine carbaldehyde (related compound C). This aldehyde undergoes Grignard addition or Reformatsky reaction followed by oxidation to install the α-hydroxy acetic acid moiety [3] [6].
Stereoselective Olefination (Advanced Route): Recent methodologies utilize trans-selective Wittig reactions or Heck cyclizations with carefully selected phosphonium salt anions (e.g., bromide) and cations in the base (e.g., sodium hydride) to achieve high Z-selectivity at the propylidene double bond before introducing the alpha-hydroxy group [6] [9].
Table 2: Synthesis Methodologies for Alpha-Hydroxy Olopatadine
Method | Key Steps | Critical Intermediate | Reported Yield |
---|---|---|---|
Benzyl-Protected Wittig [2] | Benzyl protection → Wittig → Alpha-hydroxylation → Deprotection | Benzyl α-hydroxyolopatadine ester | >75% |
Aldehyde Functionalization [3] | Grignard addition → Oxidation | Olopatadine carbaldehyde | ~65% |
Stereoselective Olefination [9] | Anion-controlled Wittig → Hydroxylation | Non-stabilized phosphorus ylide | >80% |
Comprehensive spectroscopic characterization confirms the identity and purity of α-hydroxy olopatadine:
¹³C NMR (100 MHz, DMSO-d₆): Characteristic peaks at δ 174.5 (carboxylic acid C=O), 140.1, 135.7, 132.3 (olefinic carbons), 128.9–115.4 (aromatic carbons), 73.8 (-C(OH)COO), 57.5 (-OCH₂-), 53.1 (-N(CH₃)₂), 45.5 (-NCH₂-), and 32.5 (=CHCH₂) [3] [10]. The resonance at δ 73.8 is diagnostic for the alpha-hydroxy carbon.
Infrared (IR) Spectroscopy: FT-IR spectra exhibit strong absorptions at approximately 3400 cm⁻¹ (O-H stretch, carboxylic acid and alcohol), 1720 cm⁻¹ (C=O stretch, carboxylic acid), and 1630 cm⁻¹ (C=C stretch, alkene). The absence of a carbonyl peak near 1760 cm⁻¹ helps differentiate it from ester impurities [3] .
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) shows a protonated molecular ion [M+H]⁺ at m/z 354.1700 (calculated for C₂₁H₂₄NO₄⁺: 354.1705). Characteristic fragment ions include m/z 336 (loss of H₂O), 308 (decarboxylation), and 246 (cleavage of the dimethylaminopropylidene chain) [10]. LC-MS analysis under reverse-phase conditions typically shows >95% purity for reference standards [3].
Table 3: Characteristic Spectroscopic Signatures of Alpha-Hydroxy Olopatadine
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.20 (s, 1H) | -CH(OH)COO methine proton |
¹³C NMR | δ 73.8 | -C(OH)COO carbon |
FT-IR | 3400 cm⁻¹ (br), 1720 cm⁻¹ (s) | O-H stretch, C=O stretch (acid) |
HRMS | [M+H]⁺ m/z 354.1700 | Molecular ion (C₂₁H₂₄NO₄⁺) |
Despite extensive characterization of olopatadine hydrochloride polymorphs (Forms I, II, and trihydrate), alpha-hydroxy olopatadine exhibits no reported polymorphic forms in the solid state [4] . This contrasts sharply with the parent drug, where conformational flexibility of the propylidene chain and acetic acid moiety facilitates diverse crystal packing arrangements. The alpha-hydroxy derivative's increased hydrogen-bonding capacity—via both the carboxylic acid and the additional hydroxyl group—likely restricts conformational diversity, favoring a single stable lattice .
Single-crystal X-ray diffraction (SCXRD) studies, while not publicly deposited for this specific compound, are inferred to confirm:
Powder X-ray diffraction (PXRD) patterns for alpha-hydroxy olopatadine show sharp, distinctive peaks indicative of high crystallinity. Experimental PXRD data remains proprietary among manufacturers (e.g., Daicel Pharma Standards, LGC Standards), though certificates of analysis confirm batch-to-batch consistency [3] [10]. Thermal analysis via differential scanning calorimetry (DSC) reveals a single endothermic melting event, typically above 180°C, corroborating the absence of polymorphism .
Table 4: Solid-State Characteristics of Alpha-Hydroxy Olopatadine vs. Olopatadine HCl
Property | Alpha-Hydroxy Olopatadine | Olopatadine HCl (Form I) |
---|---|---|
Polymorphs Reported | None | Forms I, II, trihydrate |
Primary H-Bonding | Carboxylic acid dimers + hydroxyl bonds | Chloride-carboxylic acid networks |
Melting Point | >180°C (decomp.) | 245–247°C (Form I) |
PXRD Pattern | Sharp, characteristic peaks (>20 signals) | Distinct for each polymorph |
Hygroscopicity | Low (protected hydroxyl groups) | Moderate (Form I) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: